molecular formula C18H16ClN5O B2797219 (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1326919-75-8

(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2797219
CAS RN: 1326919-75-8
M. Wt: 353.81
InChI Key: AVHOXLQMJZKMOY-UHFFFAOYSA-N
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Description

(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16ClN5O and its molecular weight is 353.81. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis of Related Compounds

The preparation and properties of compounds containing triazole rings, such as 1,2,3-triazoles, are of significant interest due to their diverse biological and electrochemical activities. These compounds are explored for their potential in creating new drugs with varied biological effects. The synthesis methodologies aim to discover efficient, green chemistry approaches for creating these heterocyclic compounds, which are crucial for developing new therapeutic agents (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Applications

1,2,3-Triazole derivatives are explored for their antimicrobial, antiviral, and antitumor properties. These compounds are studied extensively to develop new medications that target specific diseases, including neglected diseases and conditions requiring novel treatment options. The flexibility in their chemical structure allows for the development of compounds with specific, targeted biological activities (Ferreira et al., 2013).

Environmental Applications

Compounds containing chlorophenyl groups, similar to the one mentioned, are evaluated for their environmental impact, particularly in aquatic environments. These studies aim to understand the persistence, bioaccumulation, and toxic effects of chlorophenyl derivatives to develop safer chemical practices and remediation strategies for contaminated environments (Krijgsheld & Gen, 1986).

Drug Development and Pharmacology

The triazole core, a key feature in the mentioned compound, is a common motif in drug design due to its mimicry of the amide bond, making it a valuable component in medicinal chemistry. Triazoles are incorporated into drug molecules to enhance their pharmacokinetic properties, including stability and bioavailability. These compounds are being investigated for their potential roles in treating various diseases, showcasing the versatility and importance of triazole derivatives in drug discovery (Li & Zhang, 2021).

properties

IUPAC Name

[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O/c19-14-5-7-15(8-6-14)24-17(13-4-3-9-20-12-13)16(21-22-24)18(25)23-10-1-2-11-23/h3-9,12H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHOXLQMJZKMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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